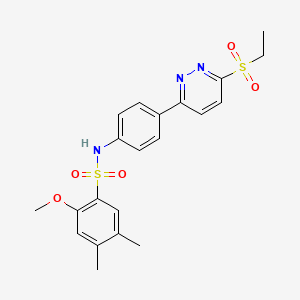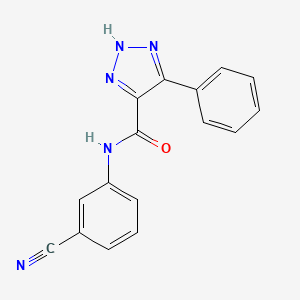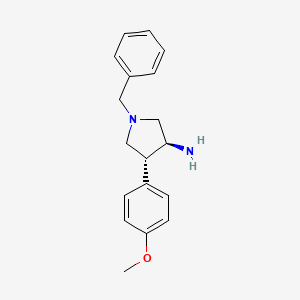
1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide is a chemical compound belonging to the class of piperidine derivatives It is characterized by the presence of a bromoethyl group attached to the piperidine ring, which is further substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
The synthesis of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide typically involves the reaction of 3,5-dimethylpiperidine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the process.
Chemical Reactions Analysis
1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Conditions: These reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.
2. Oxidation Reactions:
Oxidation of the Piperidine Ring: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
3. Reduction Reactions:
Reduction of the Bromoethyl Group: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: These reactions are typically carried out in anhydrous solvents under inert atmosphere conditions.
Scientific Research Applications
1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide has several applications in scientific research:
1. Organic Synthesis:
Building Block: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a catalyst or a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.
2. Medicinal Chemistry:
Drug Development: The compound is investigated for its potential as a precursor in the synthesis of new drug candidates, particularly those targeting neurological disorders.
Biological Activity: Studies are conducted to evaluate its biological activity and potential therapeutic effects.
3. Industrial Applications:
Chemical Intermediates: It is used as an intermediate in the production of specialty chemicals and materials.
Polymer Chemistry: It can be incorporated into polymer structures to modify their properties and enhance their performance.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide involves its interaction with specific molecular targets, leading to various biological effects. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of enzymes involved in critical metabolic pathways, leading to altered cellular functions.
DNA: Alkylation of DNA can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death.
Comparison with Similar Compounds
1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide can be compared with other similar compounds to highlight its uniqueness:
1. 2-(2-Bromoethyl)piperidine Hydrobromide:
Structure: Similar to this compound but lacks the methyl groups on the piperidine ring.
Reactivity: The absence of methyl groups can affect the reactivity and selectivity of the compound in various chemical reactions.
2. 1-(2-Chloroethyl)-3,5-dimethylpiperidine Hydrobromide:
Structure: Contains a chloroethyl group instead of a bromoethyl group.
Reactivity: The chloroethyl group is less reactive than the bromoethyl group, leading to different reaction outcomes and applications.
3. 1-(2-Bromoethyl)-4-methylpiperidine Hydrobromide:
Structure: Similar to this compound but with a single methyl group at the 4 position.
Reactivity: The position of the methyl group can influence the compound’s reactivity and its interaction with molecular targets.
Properties
IUPAC Name |
1-(2-bromoethyl)-3,5-dimethylpiperidine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c1-8-5-9(2)7-11(6-8)4-3-10;/h8-9H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFPDYABIGYQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCBr)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909326-78-8 |
Source


|
| Record name | 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)
![2,6-dimethoxy-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2634659.png)


![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2634667.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine](/img/structure/B2634668.png)


![methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate](/img/structure/B2634675.png)

